4-Amino-4-methyl-2-pentanone Oxalate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

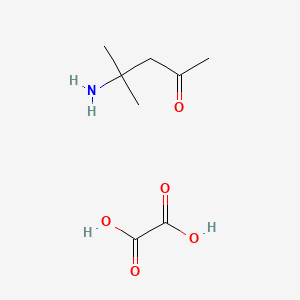

4-amino-4-methylpentan-2-one;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.C2H2O4/c1-5(8)4-6(2,3)7;3-1(4)2(5)6/h4,7H2,1-3H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABISXFQAHDPMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C)(C)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

625-03-6, 53608-87-0 | |

| Record name | 2-Pentanone, 4-amino-4-methyl-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentanone, 4-amino-4-methyl-, ethanedioate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53608-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00211533 | |

| Record name | 1,1-Dimethyl-3-oxobutylammonium hydrogen oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51283-38-6, 625-03-6, 53608-87-0 | |

| Record name | 2-Pentanone, 4-amino-4-methyl-, ethanedioate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51283-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethyl-3-oxobutylammonium hydrogen oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC148350 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 625-03-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Dimethyl-3-oxobutylammonium hydrogen oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethyl-3-oxobutylammonium hydrogen oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Amino-4-methyl-2-pentanone Oxalate from Mesityl Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Amino-4-methyl-2-pentanone Oxalate, a valuable intermediate in various chemical syntheses. The primary route discussed is the reaction of mesityl oxide with ammonia to form 4-Amino-4-methyl-2-pentanone (commonly known as diacetonamine), followed by its conversion to the stable hydrogen oxalate salt. This method is favored for its clean reaction profile and the high purity of the resulting product.[1]

Reaction Pathway

The synthesis proceeds in two main stages. First, a Michael addition of ammonia to the α,β-unsaturated ketone, mesityl oxide, yields 4-Amino-4-methyl-2-pentanone. Subsequently, this amine is reacted with oxalic acid to precipitate the more stable and easily purified hydrogen oxalate salt.

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of 4-Amino-4-methyl-2-pentanone Hydrogen Oxalate from mesityl oxide, based on established laboratory procedures.[2][3]

| Parameter | Value | Reference |

| Starting Materials | ||

| Mesityl Oxide | 200 g (2.04 mol) | [1][2] |

| Aqueous Ammonia (27%) | 280 cc | [1][2] |

| Oxalic Acid | 230-260 g | [1] |

| Product | ||

| Product Name | 4-Amino-4-methyl-2-pentanone Hydrogen Oxalate | [2] |

| Yield | 285–320 g (63–70%) | [1][2] |

| Melting Point | 126–127 °C | [2][4] |

| Appearance | White crystalline solid | [5] |

Experimental Protocols

The following detailed methodologies are adapted from established and reliable sources for the synthesis of 4-Amino-4-methyl-2-pentanone Hydrogen Oxalate.[1][2][4]

Part 1: Synthesis of 4-Amino-4-methyl-2-pentanone (Diacetonamine)

-

Reaction Setup: In a 1-liter round-bottomed flask equipped with a robust mechanical stirrer, combine 200 g of mesityl oxide and 280 cc of 27% aqueous ammonia.[1][2] The flask should be sealed to be nearly air-tight.

-

Initial Reaction: Begin vigorous stirring of the mixture. This reaction is exothermic, and the flask should be cooled with running tap water to manage the temperature.[1][2] Continue stirring for several hours until the two layers merge into a homogeneous solution.[2][3]

-

Reaction Completion: Once the solution is homogeneous, cease stirring and allow the well-stoppered flask to stand at room temperature for three days to ensure the reaction goes to completion.[2][4]

-

Ammonia Removal: After the standing period, remove the excess ammonia by passing a stream of dry air through the solution.[2][4]

-

Solvent Addition: Dissolve the resulting crude 4-Amino-4-methyl-2-pentanone solution in an equal volume of absolute ethanol.[2][6]

Part 2: Formation and Purification of 4-Amino-4-methyl-2-pentanone Hydrogen Oxalate

-

Titration (Optional but Recommended): To determine the precise amount of oxalic acid required, titrate a small sample of the ethanolic amine solution with a standard solution of oxalic acid, using litmus as an external indicator.[2][5] The amount of oxalic acid needed to form the acid salt will be double the amount required to reach the neutral endpoint.[7]

-

Preparation of Oxalic Acid Solution: Dissolve the calculated amount of oxalic acid (typically 230-260 g) in 4 liters of 95% ethanol in a large evaporating dish.[1][2]

-

Precipitation: Slowly and with constant stirring, add the ethanolic solution of 4-Amino-4-methyl-2-pentanone to the oxalic acid solution.[1][2] It is crucial to cool the container, especially during the addition of the second half of the amine solution, to prevent the formation of the neutral oxalate salt.[2]

-

Heating and Filtration: Gently heat the resulting mixture on a steam bath with continuous stirring until the temperature reaches 70°C.[2] Filter the hot mixture through a pre-heated Büchner funnel to prevent premature crystallization in the funnel.[2][4]

-

Crystallization: Immediately place the hot filtrate in a large beaker or evaporating dish and allow it to cool, which will induce the crystallization of 4-Amino-4-methyl-2-pentanone Hydrogen Oxalate.[2]

-

Second Crop Recovery: The residue from the hot filtration can be treated with boiling alcohol and filtered again to recover a small additional quantity of the product.[2] Furthermore, the mother liquor from the main crystallization can be distilled to remove the ethanol (up to 78°C), and the remaining residue can be cooled to yield a second crop of crystals.[2][4]

-

Washing and Drying: Wash the collected crystals with cold absolute alcohol and then dry them to obtain the final product.[2][3]

Experimental Workflow Visualization

The following diagram provides a visual representation of the key steps in the synthesis and purification process.

Caption: Experimental workflow for the synthesis of this compound.

References

Diacetonamine Hydrogen Oxalate: A Comprehensive Technical Guide on Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacetonamine, a versatile synthetic intermediate, is frequently handled and purified as its hydrogen oxalate salt. This stable, crystalline solid offers advantages in terms of handling and purity over the free base. This technical guide provides an in-depth analysis of the structure and bonding of diacetonamine hydrogen oxalate. While a definitive single-crystal X-ray diffraction study is not publicly available, this document consolidates information from spectroscopic data, computational models, and established chemical principles to elucidate the structural characteristics of this important compound. Detailed experimental protocols for its synthesis and purification are also provided, along with a summary of its key physicochemical properties.

Introduction

Diacetonamine (4-amino-4-methyl-2-pentanone) serves as a crucial building block in the synthesis of a variety of chemical entities, including hindered amine light stabilizers (HALS) and pharmaceutical compounds.[1] Due to the inherent basicity of its amino group, diacetonamine is often converted to a salt for improved stability and ease of purification.[1] The hydrogen oxalate salt is particularly favored due to its well-defined crystalline nature, which facilitates the removal of impurities commonly found in diacetonamine synthesis, such as triacetonamine and triacetondiamine.[2] This guide focuses on the molecular structure, bonding interactions, and physicochemical properties of diacetonamine hydrogen oxalate, providing a foundational understanding for professionals in chemical research and drug development.

Physicochemical Properties

A summary of the key quantitative data for diacetonamine hydrogen oxalate is presented in Table 1. The anhydrous form and the monohydrate are both documented in chemical literature.

Table 1: Quantitative Data for Diacetonamine Hydrogen Oxalate

| Property | Value | Reference |

| Molecular Formula (Anhydrous) | C₈H₁₅NO₅ | [3] |

| Molecular Weight (Anhydrous) | 205.21 g/mol | [3] |

| Molecular Formula (Monohydrate) | C₈H₁₇NO₆ | [4][5][6] |

| Molecular Weight (Monohydrate) | 223.22 g/mol | [5][6] |

| Melting Point | 126–127 °C | [2][7][8] |

| Typical Yield (from Mesityl Oxide) | 63–70% | [8][9] |

Molecular Structure and Bonding

As of the date of this publication, a detailed crystal structure of diacetonamine hydrogen oxalate determined by X-ray crystallography is not available in the public domain. However, the structure and bonding can be inferred from the known components: the diacetonammonium cation and the hydrogen oxalate anion, and by analogy to other amine oxalate salts.

The formation of diacetonamine hydrogen oxalate involves an acid-base reaction where the basic amino group of diacetonamine is protonated by one of the carboxylic acid protons of oxalic acid. This results in an ionic bond between the positively charged diacetonammonium cation and the negatively charged hydrogen oxalate (bioxalate) anion.

Key Bonding Features:

-

Ionic Bonding: The primary interaction is the electrostatic attraction between the diacetonammonium cation [(CH₃)₂C(NH₃⁺)CH₂C(O)CH₃] and the hydrogen oxalate anion [HOOC-COO⁻].

-

Hydrogen Bonding: Extensive hydrogen bonding is expected to be a dominant feature in the solid-state structure. The ammonium group (-NH₃⁺) of the cation is a strong hydrogen bond donor. The hydrogen oxalate anion possesses multiple hydrogen bond acceptor sites (the oxygen atoms of the carboxylate and carboxylic acid groups) and a hydrogen bond donor site (the remaining carboxylic acid proton). These interactions are crucial for the stability of the crystal lattice. In other crystalline oxalates, extensive hydrogen-bonding networks are observed.[10]

-

Intra- and Intermolecular Interactions: The hydrogen bonds will link the cations and anions into a three-dimensional supramolecular network. It is likely that the ammonium protons form hydrogen bonds with the oxygen atoms of the hydrogen oxalate anions. The remaining carboxylic acid proton of the hydrogen oxalate anion may form hydrogen bonds with the carboxylate end of an adjacent hydrogen oxalate anion, a feature seen in other bioxalate structures.

A proposed schematic of the ionic and hydrogen bonding interactions is depicted in the following diagram.

Caption: Ionic and hydrogen bonding in diacetonamine hydrogen oxalate.

Experimental Protocols

The synthesis and purification of diacetonamine hydrogen oxalate are well-established procedures. The most common and reliable method involves the reaction of mesityl oxide with aqueous ammonia, followed by precipitation with oxalic acid.[1][9]

Synthesis of Diacetonamine Hydrogen Oxalate from Mesityl Oxide

This protocol is adapted from Organic Syntheses.[7]

Materials:

-

Mesityl oxide (200 g, ~2.0 moles)

-

Aqueous ammonia (27%, 280 mL)

-

Oxalic acid (dihydrate, ~230-260 g, amount to be determined by titration)

-

95% Ethanol (4 L)

-

Absolute ethanol (for washing)

Procedure:

-

Formation of Diacetonamine:

-

In a 1-liter round-bottomed flask equipped with a robust mechanical stirrer, combine 200 g of mesityl oxide and 280 mL of 27% aqueous ammonia.

-

Ensure the flask is nearly airtight around the stirrer shaft.

-

Cool the flask with running tap water to manage the exothermic reaction.

-

Stir the mixture vigorously for 3-8 hours until the solution becomes homogeneous. The reaction time can be reduced if conducted in sunlight.[7]

-

Stopper the flask and let it stand at room temperature for three days.[7]

-

-

Isolation and Purification as the Hydrogen Oxalate Salt:

-

Remove the excess ammonia by blowing a stream of dry air through the solution.

-

Dilute the resulting amine solution with an equal volume of absolute ethanol.

-

Titrate a small aliquot of this solution with a standard solution of oxalic acid using litmus as an external indicator to determine the total amount of oxalic acid needed. Note: The endpoint for litmus indicates the formation of the neutral salt; for the hydrogen oxalate salt, double the calculated amount of oxalic acid is required.[7]

-

In a large evaporating dish, dissolve the calculated amount of oxalic acid (typically 230-260 g) in 4 liters of 95% ethanol.

-

Slowly add the diacetonamine solution to the stirred oxalic acid solution.

-

During the addition of the second half of the amine solution, cool the container to prevent the formation of the neutral oxalate salt.[2][7]

-

After the addition is complete, heat the mixture on a steam bath with constant stirring until the temperature reaches 70 °C.[7][9]

-

Filter the hot mixture through a pre-heated Büchner funnel.

-

Allow the filtrate to crystallize in a large beaker. Crystals of diacetonamine hydrogen oxalate will separate upon cooling.

-

Collect the crystals by filtration, wash them with cold absolute alcohol, and air dry.[8] A total yield of 285–320 g (63–70% of the theoretical amount) of product with a melting point of 126–127 °C is typically obtained.[7][8]

-

The experimental workflow is summarized in the diagram below.

Caption: Experimental workflow for diacetonamine hydrogen oxalate synthesis.

Spectroscopic Characterization

While detailed crystallographic data is lacking, spectroscopic methods provide valuable insights into the structure of diacetonamine hydrogen oxalate.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for both the cation and the anion. Key expected features include:

-

A broad absorption in the 3200-2800 cm⁻¹ region corresponding to the N-H stretching vibrations of the ammonium group (-NH₃⁺) and the O-H stretch of the carboxylic acid, both involved in hydrogen bonding.

-

A strong carbonyl (C=O) stretch from the ketone group of the diacetonamine moiety, typically around 1710 cm⁻¹.

-

Asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) of the hydrogen oxalate anion, expected in the regions of 1650-1580 cm⁻¹ and 1400-1300 cm⁻¹, respectively.[11]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: PubChem lists the availability of a ¹H NMR spectrum for the monohydrate.[5] The spectrum would confirm the structure of the diacetonammonium cation with signals corresponding to the non-equivalent methyl and methylene protons. The acidic protons (from -NH₃⁺ and -COOH) may appear as broad signals or exchange with solvent protons.

-

¹³C NMR: A ¹³C NMR spectrum is also noted for the monohydrate.[5] This would show distinct signals for the carbonyl carbon, the quaternary carbon, the methylene carbon, and the methyl carbons of the cation, as well as the two non-equivalent carboxyl carbons of the hydrogen oxalate anion.

-

Conclusion

Diacetonamine hydrogen oxalate is a stable, crystalline salt that is crucial for the purification and handling of diacetonamine. Its structure is defined by strong ionic interactions between the diacetonammonium cation and the hydrogen oxalate anion, further stabilized by an extensive network of hydrogen bonds. Although a definitive crystal structure is not publicly available, a combination of established chemical principles and spectroscopic data provides a robust model of its bonding characteristics. The well-documented synthesis and purification protocols make it an accessible and valuable compound for researchers in organic synthesis and drug development. Further investigation by single-crystal X-ray diffraction would be beneficial to precisely determine the bond lengths, bond angles, and the three-dimensional packing of this important chemical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. Page loading... [guidechem.com]

- 5. Diacetonamine acid oxalate monohydrate | C8H17NO6 | CID 6452394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. DIACETONAMINE HYDROGEN OXALATE HYDRATE CAS#: 51283-38-6 [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. journalspress.com [journalspress.com]

- 11. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]

A Technical Guide to the Solubility of 4-Amino-4-methyl-2-pentanone Oxalate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Amino-4-methyl-2-pentanone Oxalate (also known as Diacetone Amine Oxalate). Due to a lack of publicly available quantitative solubility data for this specific salt in various organic solvents, this document focuses on providing detailed experimental protocols for researchers to determine these values. The guide also includes known qualitative solubility information and the physicochemical properties of the compound.

Introduction to this compound

This compound is an organic salt that finds application as an intermediate in chemical synthesis.[1] Understanding its solubility in different organic solvents is crucial for its use in reaction chemistry, purification, and formulation development. The salt is formed from the reaction of 4-Amino-4-methyl-2-pentanone (a weak base) and oxalic acid (a dicarboxylic acid).

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 625-03-6 | [2][3] |

| Molecular Formula | C₈H₁₅NO₅ | [2] |

| Molecular Weight | 205.21 g/mol | [2] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 125-130 °C (with decomposition) | [4] |

Qualitative Solubility

General qualitative assessments indicate that 4-Amino-4-methyl-2-pentanone and its hydrogen oxalate salt are soluble in water, alcohol, and ether.[1] The free amine, 4-Amino-4-methyl-2-pentanone, is also reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[5] The presence of the polar oxalate salt is expected to enhance solubility in polar solvents, particularly those capable of hydrogen bonding.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Method Used | Notes |

| e.g., Methanol | e.g., 25 | |||

| e.g., Ethanol | e.g., 25 | |||

| e.g., Acetone | e.g., 25 | |||

| e.g., Ethyl Acetate | e.g., 25 | |||

| e.g., Dichloromethane | e.g., 25 | |||

| e.g., Toluene | e.g., 25 |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of this compound in organic solvents.

General Experimental Workflow

The determination of solubility typically follows a general workflow, as illustrated in the diagram below. This involves preparing a saturated solution, ensuring equilibrium is reached, separating the solid and liquid phases, and quantifying the concentration of the solute in the saturated solution.

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves evaporating the solvent from a known mass of a saturated solution and weighing the remaining solute.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture using a magnetic stirrer or a shaker bath at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. To ensure complete removal of any suspended solids, the supernatant can be filtered through a syringe filter compatible with the solvent.

-

Evaporation: Transfer the known volume of the saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

Drying: Carefully evaporate the solvent in a fume hood, followed by drying the solid residue in a vacuum oven at a suitable temperature until a constant weight is achieved.

-

Calculation: The solubility (S) in grams of solute per 100 grams of solvent can be calculated using the following formula:

S = (m_solute / m_solvent) * 100

where:

-

m_solute is the mass of the dried residue.

-

m_solvent is the mass of the solvent in the aliquot of the saturated solution (calculated from the volume and density of the solvent at the experimental temperature).

-

UV-Vis Spectrophotometric Method

This method is suitable if this compound exhibits a characteristic UV-Vis absorbance in the chosen solvent. A calibration curve must first be established.

Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generation of Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max). Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

-

Preparation and Equilibration of Saturated Solution: Prepare a saturated solution and allow it to equilibrate as described in the gravimetric method.

-

Sample Preparation for Analysis: After phase separation, carefully withdraw an aliquot of the clear saturated solution and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λ_max.

-

Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution. Then, calculate the concentration of the original saturated solution, taking into account the dilution factor. The solubility can then be expressed in the desired units (e.g., g/L or g/100 g solvent).

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining the concentration of a solute in a saturated solution. A suitable HPLC method with an appropriate detector (e.g., UV or MS) is required.

Methodology:

-

HPLC Method Development: Develop and validate an HPLC method for the quantification of 4-Amino-4-methyl-2-pentanone. This includes selecting a suitable column, mobile phase, and detector settings. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with an acid modifier (e.g., formic acid for MS compatibility) can be a good starting point.[6]

-

Preparation of Standard Solutions and Calibration Curve: Prepare a series of standard solutions of this compound with known concentrations and inject them into the HPLC system to generate a calibration curve by plotting peak area versus concentration.

-

Preparation and Equilibration of Saturated Solution: Prepare and equilibrate a saturated solution as described in the previous methods.

-

Sample Preparation for Analysis: After phase separation, take a precise volume of the clear saturated solution and dilute it with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area corresponding to 4-Amino-4-methyl-2-pentanone.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the concentration of the original saturated solution, accounting for the dilution.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides researchers with the necessary tools to determine these crucial parameters. The detailed experimental protocols for gravimetric, UV-Vis spectrophotometric, and HPLC methods offer robust approaches for generating reliable solubility data. Accurate determination of solubility is fundamental for the effective application of this compound in research, development, and industrial processes.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 625-03-6 | AAA62503 [biosynth.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 4-Amino-4-methyl-2-pentanone | CAS:625-04-7 | Manufacturer ChemFaces [chemfaces.com]

- 6. Separation of 2-Pentanone, 4-amino-4-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

physical and chemical properties of 4-Amino-4-methyl-2-pentanone Oxalate

A Technical Guide to 4-Amino-4-methyl-2-pentanone Oxalate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a valuable organic compound used in research and as a synthetic intermediate. It details the compound's physical and chemical properties, experimental protocols for its synthesis, and its known biological activities.

Compound Identification and Nomenclature

This compound, also known as Diacetonamine Oxalate, is the oxalate salt of the parent amine. It is a stable, crystalline solid, which makes it a convenient form for handling and storage compared to the free base.

Primary Identifiers:

| Property | Value | Source(s) |

|---|---|---|

| Compound Name | This compound | [1][2][3][4] |

| Synonyms | Diacetonamine Oxalate, 1,1-dimethyl-3-oxobutylammonium hydrogen oxalate | [5][6] |

| CAS Number | 625-03-6 | [1][2][3][4][6] |

| Molecular Formula | C₈H₁₅NO₅ (or C₆H₁₃NO·C₂H₂O₄) | [2][4][6] |

| Molecular Weight | 205.21 g/mol |[1][2] |

Note on Nomenclature and CAS Numbers: There is a potential for confusion in literature and supplier catalogs.

-

CAS 625-03-6 refers specifically to the 1:1 oxalate salt (C₈H₁₅NO₅, MW ~205.21 g/mol ) discussed in this guide.[1][2][3][4][6]

-

CAS 625-04-7 typically refers to the free amine, 4-Amino-4-methyl-2-pentanone (C₆H₁₃NO, MW ~115.17 g/mol ), or is sometimes used interchangeably for the hydrogenoxalate salt.[7][8][9][10] The synthesis protocols often yield the hydrogenoxalate salt.[11][12] This guide focuses on the compound associated with CAS 625-03-6.

Physical and Chemical Properties

The compound's properties make it suitable for various laboratory applications. It is a white, crystalline solid soluble in common polar solvents.

Summary of Physicochemical Data:

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White crystalline powder/solid. | [7] |

| Melting Point | 125-130 °C (decomposes). | [7] |

| Solubility | Soluble in water, alcohol, and ether. | [7] |

| Storage (Powder) | Stable for 3 years at -20°C. | [1] |

| Storage (In Solvent) | Stable for 1 year at -80°C. | [1] |

| Purity | Commercially available at ≥95%. |[3] |

Spectral and Analytical Data

-

Mass Spectrum (Electron Ionization): The NIST WebBook provides the mass spectrum for the free amine, 2-Pentanone, 4-amino-4-methyl-.[10]

-

FTIR and Raman Spectra: SpectraBase contains FTIR and Raman spectra for the free amine.[13]

Experimental Protocols

The most well-documented synthesis produces the hydrogen oxalate salt from mesityl oxide. This method is noted for yielding a clean product by avoiding significant byproduct formation.[14]

Protocol 1: Synthesis from Mesityl Oxide and Aqueous Ammonia (Hydrogen Oxalate Salt)

This protocol is adapted from a reliable procedure published in Organic Syntheses.[11][12] It involves the reaction of mesityl oxide with ammonia followed by precipitation of the stable hydrogen oxalate salt.

Materials:

-

Mesityl oxide (200 g, 2.0 moles)

-

Aqueous ammonia (27%, 280 cc)

-

Oxalic acid (dihydrate, approx. 252 g for the acid salt)

-

95% Ethanol (approx. 4 L)

-

Absolute Ethanol (for washing)

Procedure:

-

Formation of Diacetonamine:

-

In a 1-L round-bottomed flask with a mechanical stirrer, combine mesityl oxide and aqueous ammonia.[12]

-

Cool the flask with running tap water to manage the exothermic reaction.[12]

-

Stir vigorously for 3-8 hours until the mixture becomes homogeneous.[12]

-

Seal the flask and let it stand at room temperature for three days to maximize yield.[14]

-

-

Preparation for Salification:

-

Remove excess ammonia by passing a stream of dry air through the solution.[12]

-

Dissolve the resulting amine solution in an equal volume of absolute alcohol.[12]

-

Titrate a small aliquot with a standard oxalic acid solution to determine the precise amount needed for precipitation of the entire batch.[5] For the hydrogen oxalate salt, twice the amount of oxalic acid needed to neutralize the amine (as determined by litmus) is required.[12]

-

-

Precipitation of the Hydrogen Oxalate Salt:

-

In a large beaker, dissolve the calculated amount of oxalic acid in 4 L of 95% ethanol.[12]

-

Slowly add the diacetonamine/alcohol solution to the oxalic acid solution with constant, vigorous stirring.[15]

-

During the addition of the second half of the amine solution, cool the container to prevent the formation of the neutral oxalate salt.[5][12]

-

-

Isolation and Purification:

-

Heat the final mixture to 70°C with stirring, then filter while hot through a pre-heated Büchner funnel.[12]

-

Allow the filtrate to cool slowly to promote crystallization.[15] The diacetonamine hydrogen oxalate will separate.

-

Collect the crystals by filtration, wash with cold absolute alcohol, and dry.[14]

-

Expected Yield: 285–320 g (63–70%).[12]

-

Expected Melting Point: 126–127°C.[12]

-

Biological Activity and Applications

Beyond its role as a chemical intermediate, this compound has documented biological activities that are of interest to drug development professionals.

-

Adrenergic Receptor Agonist: The compound has been identified as an adrenergic receptor agonist.[2] Agonists of these receptors are a broad class of drugs with applications in treating conditions like hypertension, anxiety, and pain.

-

Antibacterial Activity: It has been shown to be an active compound against wild-type strains of Escherichia coli and Mycobacterium tuberculosis.[2] This suggests potential for further investigation in the development of novel antibacterial agents.

Logical Relationships of Properties

The interconnected properties of this compound define its utility. Its chemical structure dictates its physical state and solubility, which in turn influences the protocols for its synthesis and its potential biological applications.

References

- 1. 4-Amino-4-methyl-2-pentanone oxalate_TargetMol [targetmol.com]

- 2. This compound | 625-03-6 | AAA62503 [biosynth.com]

- 3. netascientific.com [netascientific.com]

- 4. 625-03-6,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. benchchem.com [benchchem.com]

- 6. CAS 625-03-6: 1,1-dimethyl-3-oxobutylammonium hydrogen oxa… [cymitquimica.com]

- 7. chembk.com [chembk.com]

- 8. 4-AMINO-4-METHYL-2-PENTANONE HYDROGENOXALATE Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. 625-04-7[4-Amino-4-Methyl-2-Pentanone]- Acmec Biochemical [acmec.com.cn]

- 10. 2-Pentanone, 4-amino-4-methyl- [webbook.nist.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. benchchem.com [benchchem.com]

- 13. spectrabase.com [spectrabase.com]

- 14. benchchem.com [benchchem.com]

- 15. prepchem.com [prepchem.com]

4-Amino-4-methyl-2-pentanone Oxalate as an adrenergic receptor agonist

Absence of Scientific Data on 4-Amino-4-methyl-2-pentanone Oxalate as an Adrenergic Receptor Agonist

A comprehensive review of available scientific literature reveals a significant lack of research on the pharmacological activity of this compound as an adrenergic receptor agonist. Despite searches of scholarly databases and chemical supplier information, no primary research articles, clinical studies, or detailed pharmacological profiles were identified that experimentally validate or quantify the purported adrenergic agonist activity of this compound.

While some chemical suppliers list this compound and suggest its potential use in life sciences research, there is no publicly accessible data from binding assays, functional assays, or in vivo studies to substantiate any claims of it acting as an agonist at α- or β-adrenergic receptors. The core requirements of this technical guide—quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways—cannot be fulfilled due to the absence of this foundational scientific evidence.

One study noted the in-situ formation of the 4-amino-4-methylpentan-2-one cation during the decomposition of aspirin in certain solutions. However, this research did not investigate the pharmacological properties of the resulting cation, and therefore provides no insight into its potential interaction with adrenergic receptors.

Currently, this compound remains an uncharacterized compound with respect to its activity at adrenergic receptors. The scientific community has not published research that would allow for an in-depth technical guide as requested. Professionals in drug development and research should be aware that any consideration of this compound for its adrenergic properties would require foundational research to be conducted, including but not limited to:

-

Receptor Binding Assays: To determine the affinity (Ki) of this compound for various adrenergic receptor subtypes (e.g., α1, α2, β1, β2, β3).

-

Functional Assays: To measure the efficacy (EC50) and intrinsic activity of the compound in cell-based systems expressing specific adrenergic receptors. This would involve quantifying downstream signaling events, such as changes in cyclic AMP (cAMP) or intracellular calcium levels.

-

In Vivo Studies: To assess the physiological effects of the compound in animal models and to understand its pharmacokinetic and pharmacodynamic profile.

Without such fundamental data, it is not possible to provide a summary of quantitative data, detail experimental protocols, or create diagrams of its mechanism of action. The scientific basis for considering this compound as an adrenergic receptor agonist is not established in the current body of scientific literature. Therefore, any work with this compound for such purposes would be entering into novel and exploratory research.

Peptidomimetic Applications of 4-Amino-4-methyl-2-pentanone Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-4-methyl-2-pentanone, particularly as its oxalate salt, represents a foundational building block in the field of peptidomimetics. Its intrinsic structural features, notably the gem-dimethyl group on the α-carbon, offer a strategic advantage in the design of peptide analogues with enhanced conformational stability and biological activity. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and theoretical applications of 4-Amino-4-methyl-2-pentanone Oxalate in the context of peptidomimetic drug design, with a particular focus on its potential as an adrenergic receptor agonist. Detailed experimental protocols for its synthesis and for relevant biological assays are presented, alongside visualizations of key concepts and workflows.

Introduction: The Role of α,α-Disubstituted Amino Acids in Peptidomimetics

Peptidomimetics are small molecules designed to mimic the structure and function of natural peptides.[1][2] They are developed to overcome the inherent limitations of peptides as therapeutic agents, such as susceptibility to proteolytic degradation and poor bioavailability.[2] A key strategy in peptidomimetic design is the incorporation of non-natural amino acids to introduce conformational constraints.[3][4]

4-Amino-4-methyl-2-pentanone can be considered a synthetic analogue of an α,α-disubstituted amino acid. The presence of two methyl groups on the α-carbon (the carbon adjacent to the amino group) significantly restricts the rotational freedom around the peptide backbone bonds (phi and psi angles). This "gem-dimethyl effect" helps to lock the molecule into a more defined three-dimensional structure, which can lead to increased binding affinity and selectivity for a biological target.[3] Specifically, α,α-dimethyl amino acids are known to favor the formation of a 310 helix, a compact helical structure.[3]

Synthesis and Physicochemical Properties

This compound is the salt formed between the amine-containing parent molecule and oxalic acid. The parent compound, also known as diacetonamine, can be synthesized through several routes.

Synthesis of 4-Amino-4-methyl-2-pentanone

A common laboratory-scale synthesis involves the reaction of mesityl oxide with ammonia, followed by purification. An alternative industrial method starts from acetone and ammonia.[5]

Experimental Protocol: Synthesis from Acetone and Ammonia [5]

This protocol describes a continuous process for the synthesis of 4-Amino-4-methyl-2-pentanone.

-

Catalyst Preparation: Two cylindrical reactors connected in series are filled with Lewatit K2621, a polystyrene catalyst with -SO3- functional groups. The bed volume of the catalyst in each reactor is 600 ml (in a water-moistened state).

-

Reaction Conditions: The reactors are continuously charged with 630 g/h of acetone and 25 g/h of ammonia. A temperature of 75°C and a pressure of 14 bar are maintained.

-

Work-Up and Hydrolysis: 1 kg of the reactor output is mixed with 3 to 5 wt% of water (based on the initial amount of acetone).

-

Purification: The mixture is subjected to fractional distillation to remove light-boiling components (acetone, mesityl oxide, diacetone alcohol, diacetone amine). The desired 4-Amino-4-methyl-2-pentanone is collected, while higher boiling impurities are removed from the bottom of the column.

Formation of the Oxalate Salt

The oxalate salt is prepared by reacting the free base with an oxalic acid solution in a suitable solvent, typically ethanol.[5]

Experimental Protocol: Oxalate Salt Formation [5]

-

Dissolve the purified 4-Amino-4-methyl-2-pentanone in an equal volume of absolute ethanol.

-

Prepare a saturated solution of oxalic acid in absolute ethanol.

-

Add the oxalic acid-ethanol solution to the 4-Amino-4-methyl-2-pentanone solution with stirring.

-

The this compound will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

Physicochemical and Spectroscopic Data

| Property | 4-Amino-4-methyl-2-pentanone | This compound | Reference(s) |

| CAS Number | 625-04-7 | 625-03-6 | [8][9][10] |

| Molecular Formula | C6H13NO | C8H15NO5 | [8][11] |

| Molecular Weight | 115.17 g/mol | 205.21 g/mol | [8][11] |

| Appearance | White crystalline solid | Not specified | [11] |

| Melting Point | 125-130°C (decomposes) | Not specified | [11] |

| Solubility | Soluble in alcohol, water, and ether | Not specified | [11] |

Expected Spectroscopic Characteristics:

-

1H NMR: Resonances corresponding to the two methyl groups on the α-carbon, the methylene protons, the methyl group of the ketone, and the amine protons.

-

13C NMR: Signals for the quaternary α-carbon, the carbonyl carbon of the ketone, and the various methyl and methylene carbons.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the amine, C=O stretching of the ketone, and C-H stretching of the alkyl groups. For the oxalate salt, characteristic stretches for the carboxylate groups would also be present.[7]

-

Mass Spectrometry: A molecular ion peak corresponding to the mass of the protonated molecule (M+H)+.

Peptidomimetic Applications: Adrenergic Receptor Agonism

This compound has been identified as a peptidomimetic molecule and an adrenergic receptor agonist. Adrenergic receptors are a class of G protein-coupled receptors that are targets for the catecholamines, norepinephrine and epinephrine. They are involved in a wide range of physiological processes, and drugs targeting these receptors are used to treat conditions such as hypertension, asthma, and cardiac arrhythmias.[12][13]

The agonistic activity of this compound at adrenergic receptors suggests that its conformationally constrained structure mimics the binding motif of endogenous ligands. The gem-dimethyl group likely plays a crucial role in orienting the pharmacophoric elements (the amino group and potentially the ketone oxygen) in a manner that is favorable for receptor binding and activation.

Adrenergic Receptor Signaling Pathway

The general signaling pathway for a Gs-coupled adrenergic receptor (such as the β-adrenergic receptors) is depicted below. Agonist binding leads to the activation of adenylyl cyclase, production of cyclic AMP (cAMP), and subsequent downstream signaling events.

Experimental Evaluation of Adrenergic Receptor Activity

The interaction of this compound with adrenergic receptors can be quantified using radioligand binding assays. These assays measure the affinity of a compound for a receptor by competing with a radiolabeled ligand.

Experimental Workflow: Competitive Radioligand Binding Assay

Experimental Protocol: Competitive Radioligand Binding Assay (General)

This protocol provides a general framework. Specific concentrations, incubation times, and buffer compositions will need to be optimized for the specific adrenergic receptor subtype being studied.

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the adrenergic receptor subtype of interest. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Reaction Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Receptor membranes, radioligand, and assay buffer.

-

Non-specific Binding: Receptor membranes, radioligand, and a high concentration of a known non-radiolabeled antagonist (to saturate all specific binding sites).

-

Competition: Receptor membranes, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined amount of time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion and Future Directions

This compound serves as a valuable scaffold in the realm of peptidomimetic design. Its inherent conformational rigidity, imparted by the gem-dimethyl group, makes it an attractive building block for creating peptide analogues with improved pharmacological properties. While it has been identified as an adrenergic receptor agonist, further research is required to fully elucidate its subtype selectivity and functional activity (i.e., full agonist, partial agonist, or biased agonist).

Future studies should focus on:

-

Quantitative Biological Evaluation: Determining the binding affinities (Ki) and functional potencies (EC50) of this compound at a panel of adrenergic receptor subtypes.

-

Structural Biology: Elucidating the binding mode of this compound within the adrenergic receptor binding pocket through techniques such as X-ray crystallography or cryo-electron microscopy.

-

Analogue Synthesis and SAR Studies: Synthesizing and evaluating derivatives of 4-Amino-4-methyl-2-pentanone to establish structure-activity relationships (SAR) and optimize its potency and selectivity.

-

Incorporation into Larger Peptidomimetics: Using 4-Amino-4-methyl-2-pentanone as a constrained dipeptide mimic in the synthesis of more complex peptidomimetics targeting a variety of biological systems.

By leveraging the unique properties of this compound, researchers can continue to advance the development of novel and effective peptidomimetic therapeutics.

References

- 1. Peptidomimetic - Wikipedia [en.wikipedia.org]

- 2. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-AMINO-4-METHYL-2-PENTANONE HYDROGENOXALATE synthesis - chemicalbook [chemicalbook.com]

- 6. 4-Methyl-2-pentanone oxime, (E)- | C6H13NO | CID 5354076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP) hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Pentanone, 4-amino-4-methyl- [webbook.nist.gov]

- 9. 4-Amino-4-methyl-2-pentanone | 625-04-7 [sigmaaldrich.com]

- 10. rndmate.com [rndmate.com]

- 11. chembk.com [chembk.com]

- 12. mdpi.com [mdpi.com]

- 13. Alpha-adrenergic agonist and antagonist activity of dihydroergotoxine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Formation of 4-Amino-4-methyl-2-pentanone Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the formation of 4-Amino-4-methyl-2-pentanone Oxalate, a valuable intermediate in organic synthesis. This document details the core reaction mechanisms, presents established experimental protocols, and summarizes key quantitative data to support research and development in the chemical and pharmaceutical industries.

Introduction

4-Amino-4-methyl-2-pentanone, commonly known as diacetonamine, is a versatile chemical building block. Due to its bifunctional nature, containing both a ketone and a primary amine group, it serves as a precursor in the synthesis of various heterocyclic compounds and other complex organic molecules. For practical handling and stability, diacetonamine is often converted to its crystalline oxalate salt. This guide explores the primary synthetic pathways to this compound, offering a comparative analysis to inform methodological selection.

Reaction Mechanisms

The synthesis of 4-Amino-4-methyl-2-pentanone can be approached via two main routes: the direct condensation of acetone with ammonia, or the reaction of mesityl oxide with ammonia. The latter is generally preferred for achieving higher purity and yield. The formation of the oxalate salt is a subsequent acid-base reaction.

Synthesis from Acetone (One-Pot Method)

The direct synthesis from acetone is a multi-step, one-pot reaction that involves an initial aldol condensation of two acetone molecules to form diacetone alcohol. This is followed by dehydration to yield mesityl oxide, which then undergoes a Michael addition with ammonia.[1] This pathway is often challenging to control, leading to the formation of various side products.[1]

Reaction Pathway from Acetone

Caption: Logical workflow for the challenging direct synthesis of diacetonamine from acetone.

Synthesis from Mesityl Oxide

A more reliable and higher-yielding method involves the reaction of mesityl oxide with ammonia.[2] Mesityl oxide itself is readily prepared from the dehydration of diacetone alcohol, which is an aldol adduct of acetone.[3] The reaction of mesityl oxide with ammonia is a classic example of a Michael (or conjugate) addition.[1]

Step 1: Formation of Mesityl Oxide from Acetone

This acid- or base-catalyzed reaction proceeds through an aldol condensation to form diacetone alcohol, which then dehydrates to mesityl oxide.[4]

Caption: Mechanism of Mesityl Oxide formation from Acetone via Aldol Condensation.

Step 2: Michael Addition of Ammonia to Mesityl Oxide

Ammonia acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated ketone (mesityl oxide). This is followed by protonation to yield 4-Amino-4-methyl-2-pentanone.[5][6]

Caption: Michael Addition of Ammonia to Mesityl Oxide.

Formation of the Oxalate Salt

The final step is the acid-base reaction between the synthesized 4-Amino-4-methyl-2-pentanone and oxalic acid. The amine group is protonated by the carboxylic acid, forming a stable, crystalline ammonium oxalate salt.[7]

Caption: Formation of the Oxalate Salt.

Quantitative Data

The synthesis route starting from mesityl oxide provides a significantly purer product with a more reliable yield compared to the direct synthesis from acetone.[1]

| Parameter | Synthesis from Acetone | Synthesis from Mesityl Oxide | Reference |

| Starting Materials | Acetone, Ammonia | Mesityl Oxide, Ammonia | [1] |

| Catalyst | Acidic catalysts (e.g., NH₄Cl, CaCl₂) | None typically required for the amination step | [1] |

| Reaction Type | One-pot condensation and amination | Conjugate addition of ammonia | [1] |

| Reported Yield | Not clearly reported for isolated diacetonamine | 63-70% (of diacetonamine hydrogen oxalate) | [7] |

| Product Purity | Lower, significant formation of byproducts | High, free from triacetonamine and triacetondiamine | [2] |

| Melting Point of Oxalate Salt | - | 126–127 °C | [7] |

Experimental Protocols

The following protocols are adapted from established literature and provide a reliable method for the synthesis of this compound.

Synthesis of 4-Amino-4-methyl-2-pentanone from Mesityl Oxide

This protocol is adapted from Organic Syntheses.[7]

Materials:

-

Mesityl oxide: 200 g (2.0 moles)

-

Aqueous ammonia (27%): 280 cc

-

Oxalic acid

-

95% Ethanol

-

Absolute ethanol

Equipment:

-

1-L round-bottom flask with a mechanical stirrer

-

Apparatus for cooling the flask (e.g., water bath)

-

Large beaker or evaporating dish

-

Büchner funnel and filtration apparatus

-

Heating mantle or steam cone

Procedure:

-

Reaction Setup: In a 1-L round-bottom flask equipped with a mechanical stirrer, combine 200 g of mesityl oxide and 280 cc of 27% aqueous ammonia. The flask should be nearly air-tight.

-

Initial Reaction: Stir the mixture vigorously. The reaction is exothermic, so it is advisable to cool the flask with running tap water. Continue stirring for 3-8 hours until the mixture becomes homogeneous.[2]

-

Standing Period: Once the mixture is homogeneous, stop stirring and allow the sealed flask to stand at room temperature for three days.

-

Work-up: Remove the excess ammonia by passing a stream of dry air through the solution. Dilute the resulting amine solution with an equal volume of absolute ethanol.

-

Titration: Titrate a small aliquot of the amine solution with a standard solution of oxalic acid to determine the amount of oxalic acid needed for the bulk solution. For the formation of the hydrogen oxalate salt, twice the amount of oxalic acid required for neutralization is used.

-

Salt Formation: Dissolve the calculated amount of oxalic acid in approximately 4 L of 95% ethanol. Slowly add the diacetonamine solution to the oxalic acid solution with constant stirring. It is crucial to cool the container during the addition of the latter half of the amine solution to prevent the formation of the neutral oxalate salt.[7]

-

Crystallization and Isolation: Heat the mixture to 70 °C with stirring and then filter while hot through a pre-heated Büchner funnel. Allow the filtrate to cool, which will cause the diacetonamine hydrogen oxalate to crystallize.[7]

-

Purification: Collect the crystals by filtration, wash with cold absolute alcohol, and dry. A total yield of 285–320 g (63–70%) of the product with a melting point of 126–127 °C is typically obtained.[7]

Direct Synthesis from Acetone (General Procedure)

A definitive, high-yield protocol for the selective synthesis of diacetonamine directly from acetone is not well-established due to the formation of numerous byproducts.[1] However, a general approach is as follows:

-

Combine acetone and ammonia in the presence of an acidic catalyst such as ammonium chloride or calcium chloride.[7][8]

-

The reaction is typically carried out under pressure and at an elevated temperature.

-

The resulting complex mixture requires extensive purification by distillation and/or chromatography to isolate the diacetonamine.

Due to the challenges in controlling the reaction and purifying the product, the synthesis via mesityl oxide is the recommended method for obtaining pure 4-Amino-4-methyl-2-pentanone.

Mandatory Visualization

The following diagrams illustrate the key experimental workflow for the preferred synthetic route.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The formation of this compound is a well-established synthetic process, with the route via mesityl oxide offering significant advantages in terms of yield and purity. This technical guide provides the essential mechanistic insights, quantitative data, and detailed experimental protocols to enable researchers and drug development professionals to effectively synthesize this important chemical intermediate. Careful control of reaction conditions, particularly during the salt formation step, is critical for obtaining a high-quality product.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

4-Amino-4-methyl-2-pentanone Oxalate: A Versatile Intermediate in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-4-methyl-2-pentanone, commonly known as diacetonamine, is a valuable organic intermediate with significant applications in the synthesis of pharmaceuticals and specialty chemicals. Due to its inherent instability as a free amine, it is most frequently prepared, stored, and utilized in its stable crystalline form, 4-Amino-4-methyl-2-pentanone Oxalate (diacetonamine hydrogen oxalate). This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this versatile building block, with a focus on its role in drug discovery and development. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate its practical application in a laboratory setting.

Introduction

4-Amino-4-methyl-2-pentanone is a keto-amine that serves as a crucial precursor for the synthesis of a variety of heterocyclic compounds. Its utility is particularly pronounced in the preparation of sterically hindered amines and piperidine derivatives, which are core structures in many biologically active molecules. The oxalate salt form offers enhanced stability and ease of handling, making it the preferred form for many synthetic applications. This guide will delve into the synthetic routes to this compound, its key chemical and physical properties, and its application in the synthesis of notable compounds.

Physicochemical Properties

This compound is a white crystalline solid.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | 4-Amino-4-methyl-2-pentanone hydrogenoxalate | [2] |

| Synonyms | Diacetonamine hydrogen oxalate, (1,1-Dimethyl-2-oxobutyl)amine oxalate | [2][3] |

| CAS Number | 625-03-6 | [4] |

| Molecular Formula | C₆H₁₃NO · C₂H₂O₄ | [4] |

| Molecular Weight | 205.21 g/mol | [4] |

| Melting Point | 125-130 °C (decomposes) | [1][2] |

| Boiling Point | 169.4 °C at 760 mmHg (for the free amine) | [2] |

| Density | 0.896 g/cm³ (for the free amine) | [2] |

| Solubility | Soluble in water, alcohol, and ether | [1] |

| Appearance | White crystalline powder | [1] |

| pKa | 8.84 ± 0.25 (Predicted) | [5] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of mesityl oxide with ammonia, followed by precipitation with oxalic acid. An alternative route starting directly from acetone and ammonia is also known but is often associated with the formation of more byproducts. The mesityl oxide route is generally preferred for obtaining a purer product.

Synthesis from Mesityl Oxide

This method involves the conjugate addition of ammonia to mesityl oxide to form diacetonamine, which is then isolated as its hydrogen oxalate salt.

Materials:

-

Mesityl Oxide

-

27% Aqueous Ammonia

-

Oxalic Acid

-

95% Ethanol

-

Absolute Ethanol

Procedure:

-

Formation of Diacetonamine:

-

In a well-ventilated fume hood, combine 200 g of mesityl oxide with 280 mL of 27% aqueous ammonia in a 1 L round-bottom flask equipped with a mechanical stirrer.

-

The reaction is exothermic; cool the flask with a water bath during the initial mixing.

-

Stir the mixture vigorously for 3-8 hours until it becomes homogeneous.

-

Stopper the flask and let it stand at room temperature for three days.

-

-

Isolation of the Oxalate Salt:

-

After three days, remove the excess ammonia by passing a stream of air over the solution.

-

Add an equal volume of absolute ethanol to the resulting diacetonamine solution.

-

Prepare a solution of oxalic acid in 95% ethanol. The required amount of oxalic acid can be determined by titrating a small sample of the diacetonamine solution.

-

Slowly add the ethanolic solution of diacetonamine to the oxalic acid solution with constant stirring. Maintain a cool temperature to prevent the formation of the neutral oxalate salt.

-

Heat the mixture to 70 °C with stirring to dissolve the precipitate, then filter the hot solution to remove any impurities.

-

Allow the filtrate to cool slowly to room temperature, then cool in an ice bath to induce crystallization.

-

Collect the crystalline this compound by filtration.

-

Wash the crystals with cold absolute ethanol and dry them.

-

Expected Yield: 285–320 g (63–70% of theoretical). Melting Point: 126–127 °C (with decomposition).

Applications in Organic Synthesis

This compound is a versatile intermediate for the synthesis of various organic compounds, particularly heterocyclic structures.

Synthesis of Hindered Amine Light Stabilizers (HALS)

A major application of diacetonamine is as a precursor to 2,2,6,6-tetramethylpiperidine-4-one, a key building block for Hindered Amine Light Stabilizers (HALS). HALS are used to protect polymers from degradation by light and heat. The synthesis involves the cyclization of diacetonamine.

Role in Pharmaceutical Synthesis

4-Amino-4-methyl-2-pentanone is a valuable precursor in the synthesis of various pharmaceutical agents.[4] Its structure allows for the construction of complex molecular architectures found in biologically active compounds.

Diacetonamine is a key starting material in the synthesis of Eucatropine, an anticholinergic drug used as a mydriatic (pupil dilator).[4] The synthesis involves the conversion of diacetonamine to 2,2,6-trimethylpiperidin-4-one, which is a precursor to Eucatropine.[4]

Research has shown that diacetonamine was used in the synthesis of compounds with CNS activity, exhibiting a combination of stimulant and depressant effects.[4] This highlights its potential as a scaffold for the development of novel neurologically active agents.

While direct synthesis of adrenergic agonists from 4-Amino-4-methyl-2-pentanone is not extensively documented in the readily available literature, its structural motifs are relevant to the synthesis of compounds that interact with adrenergic receptors. Adrenergic drugs, which act on alpha and beta receptors, are a broad class of medications with diverse therapeutic applications.[6] The piperidine core, accessible from diacetonamine, is a common feature in many synthetic bioactive molecules, including some with adrenergic activity.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is a stable solid, but care should be taken to avoid inhalation of dust. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly versatile and valuable organic intermediate. Its stability as a crystalline solid, coupled with straightforward synthetic protocols, makes it an attractive building block for a wide range of applications. For researchers and professionals in drug development and specialty chemical synthesis, a thorough understanding of the properties and reactivity of this compound opens up avenues for the creation of novel and complex molecules, including potent pharmaceuticals and high-performance materials. The detailed methodologies and data presented in this guide serve as a practical resource for the effective utilization of this compound in organic synthesis.

References

A Technical Guide to the Historical Synthesis of Diacetonamine Salts

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical synthesis methods for diacetonamine salts, a crucial intermediate in the production of various pharmaceuticals and specialty chemicals. This document provides a comparative analysis of the two primary historical routes: the direct synthesis from acetone and ammonia, and the synthesis from mesityl oxide and ammonia. Detailed experimental protocols, quantitative data, and reaction pathway diagrams are presented to offer a comprehensive understanding for research and development applications.

Core Synthesis Routes: A Comparative Overview

The production of diacetonamine has historically been approached via two main synthetic pathways. While the direct route from acetone appears more atom-economical, it is often hampered by the formation of multiple byproducts, which complicates purification and reduces the yield of the desired product.[1] In contrast, the synthesis from mesityl oxide, itself an acetone derivative, provides a cleaner reaction and results in a higher purity of the final diacetonamine salt.[1][2]

The direct synthesis from acetone and ammonia is a one-pot reaction that involves the aldol condensation of two acetone molecules to form diacetone alcohol.[1] This is followed by dehydration to yield mesityl oxide, which then undergoes a Michael addition with ammonia to form diacetonamine.[1] This pathway is notoriously difficult to control, leading to a complex mixture of side products.[1][3]

The synthesis from mesityl oxide is a more straightforward conjugate addition of ammonia to the α,β-unsaturated ketone.[1] This method is the more reliable and well-documented of the two, consistently producing a higher yield of a purer product that is free from common byproducts like triacetonamine and triacetondiamine.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the two primary historical synthesis methods of diacetonamine, isolated as its hydrogen oxalate salt.

| Parameter | Synthesis from Mesityl Oxide | Direct Synthesis from Acetone |

| Starting Materials | Mesityl Oxide, Ammonia | Acetone, Ammonia |

| Catalyst | None typically required for amination | Acidic catalysts (e.g., NH₄Cl, CaCl₂, cation-exchange resins)[1] |

| Reported Yield | 63-70% (of diacetonamine hydrogen oxalate)[3][4] | Not clearly reported for isolated diacetonamine due to focus on triacetonamine synthesis[1] |

| Product Purity | High; free from triacetonamine and triacetondiamine[1][3] | Lower; significant formation of byproducts[1][3] |

| Melting Point | 126–127°C (for diacetonamine hydrogen oxalate)[3][4] | Not applicable due to product impurity |

| Key Byproducts | Minimal with pure mesityl oxide | Diacetone alcohol, mesityl oxide, triacetonamine, triacetondiamine, phorone, isophorone[1][3] |

Experimental Protocols

Synthesis of Diacetonamine Hydrogen Oxalate from Mesityl Oxide

This protocol is a well-established and reliable method for producing high-purity diacetonamine hydrogen oxalate.

Materials:

-

Mesityl oxide (200 g, ~2.04 mol)

-

Aqueous ammonia (27%, 280 cc)

-

Oxalic acid

-

95% Ethanol

-

Absolute ethanol

Procedure:

-

Reaction Setup: In a 1-liter round-bottom flask equipped with a mechanical stirrer, combine 200 g of mesityl oxide and 280 cc of 27% aqueous ammonia.[4] Ensure the flask is nearly air-tight.

-

Initial Reaction: Stir the mixture vigorously for several hours (typically 3-8 hours).[4] The reaction is exothermic, so it is advisable to cool the flask with running tap water.[3]

-

Standing Period: Once the solution becomes homogeneous, discontinue stirring and allow the well-stoppered flask to stand at room temperature for three days.[4]

-

Ammonia Removal: After the standing period, remove the excess ammonia by blowing a stream of dry air through the solution.[4]

-

Preparation for Precipitation: Dissolve the resulting solution in an equal volume of absolute alcohol.[4]

-

Titration: Titrate a small sample of the alcoholic amine solution with a standard solution of oxalic acid using litmus as an external indicator to determine the amount of oxalic acid required to form the acid salt.[4]

-

Precipitation: Dissolve the calculated amount of oxalic acid in 4 liters of 95% ethanol in a large evaporating dish. Slowly add the amine solution to the oxalic acid solution with constant stirring. To avoid the formation of the neutral oxalate, the container should be cooled during the addition of the last half of the amine solution.[4]

-

Heating and Filtration: Heat the resulting mixture on a steam cone or air bath with constant stirring until the temperature reaches 70°C.[4] Filter the hot mixture through a pre-heated Büchner funnel.[4]

-

Crystallization: Place the filtrate in a large beaker or evaporating dish to allow for the crystallization of diacetonamine hydrogen oxalate upon cooling.[4]

-

Isolation and Drying: Collect the crystals by filtration, wash with cold absolute alcohol, and dry.[3] A total yield of 285–320 g (63–70% of the theoretical amount) of a product with a melting point of 126–127°C is typically obtained.[4]

Direct Synthesis of Diacetonamine from Acetone

A definitive, high-yield protocol for the selective synthesis of diacetonamine from acetone is not well-established in the historical literature, as the reaction tends to favor the formation of more complex products like triacetonamine.[1] However, the general approach involves the reaction of acetone and ammonia in the presence of an acidic catalyst.[1][4]

General Considerations:

-

Catalysts: "Promoters" such as ammonium nitrate or calcium chloride are often used.[4]

-

Byproduct Formation: The primary challenge is the concurrent formation of multiple condensation products, which makes the purification of diacetonamine exceedingly difficult.[1][3] Due to the lack of a reliable and reproducible protocol, this method is generally considered less satisfactory for obtaining pure diacetonamine.[3]

Signaling Pathways and Experimental Workflows

Caption: Workflow for the synthesis of diacetonamine from mesityl oxide.

Caption: Generalized workflow for the direct synthesis of diacetonamine from acetone.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Amino-4-methyl-2-pentanone Oxalate

For Researchers, Scientists, and Drug Development Professionals